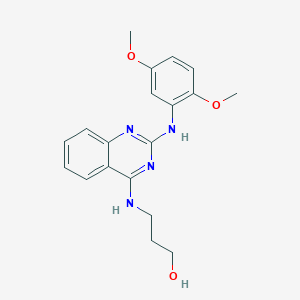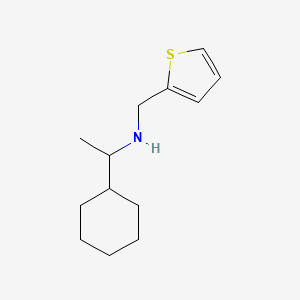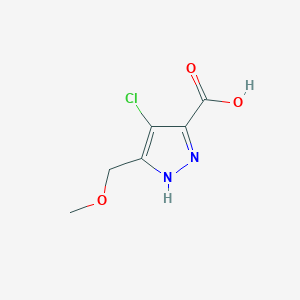
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro group at the 4-position, a methoxymethyl group at the 5-position, and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3,5-dimethylpyrazole.
Chlorination: The introduction of the chloro group at the 4-position can be achieved through halogenation reactions. For example, the use of N-chlorosuccinimide (NCS) in the presence of a catalyst can selectively chlorinate the pyrazole ring.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with a strong acid or base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives such as pyrazole-3-carboxylic acid.
Reduction: Reduced derivatives such as pyrazole-3-methanol.
Substitution: Substituted derivatives such as 4-amino-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid.
科学的研究の応用
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It is investigated for its potential use in the synthesis of functional materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the methoxymethyl group at the 5-position.
5-Methoxymethyl-1H-pyrazole-3-carboxylic acid: Lacks the chloro group at the 4-position.
4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid: Has a methyl group instead of a methoxymethyl group at the 5-position.
Uniqueness
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro and methoxymethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block for the synthesis of various derivatives with diverse applications.
特性
分子式 |
C6H7ClN2O3 |
|---|---|
分子量 |
190.58 g/mol |
IUPAC名 |
4-chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O3/c1-12-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) |
InChIキー |
VUAZVENSNSXLDH-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C(=NN1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


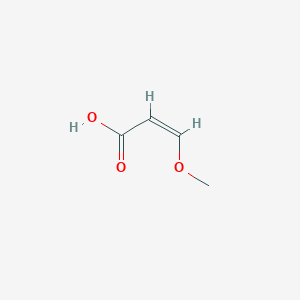

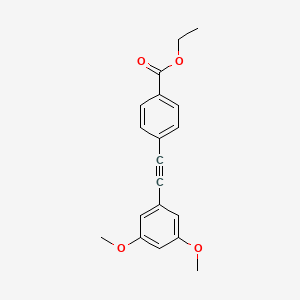
![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
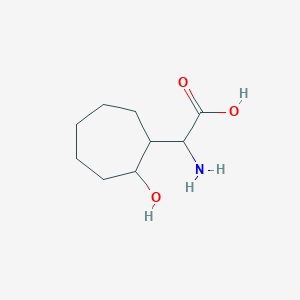
![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)
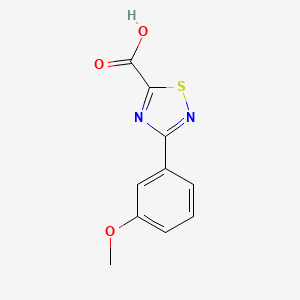
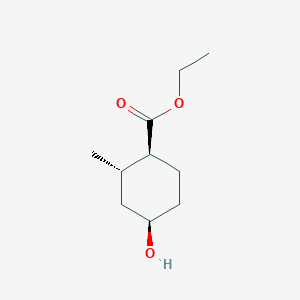
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
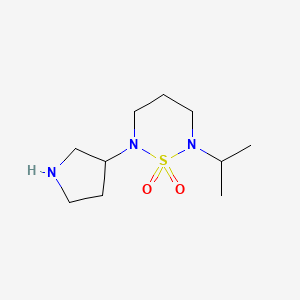
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
